Indigo White

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

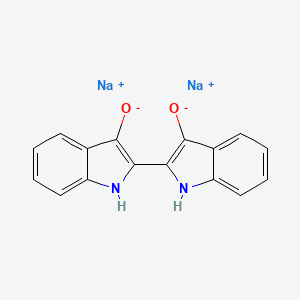

disodium;2-(3-oxido-1H-indol-2-yl)-1H-indol-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2.2Na/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14;;/h1-8,17-20H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSRLFLXFXUENW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061269 | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-86-0 | |

| Record name | Indigo white | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO WHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFK9F739AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Indigo White (Leucoindigo)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo (B80030) White, scientifically known as Leucoindigo, is the reduced and soluble form of the vibrant blue dye, indigo. This colorless or pale yellow-green compound is a critical intermediate in the vat dyeing process for textiles, particularly denim. Beyond its historical and industrial significance in the dyeing industry, the reversible redox chemistry of the indigo/leucoindigo system presents a compelling model for studying electron transfer processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Indigo White, tailored for a scientific audience.

Chemical Structure

This compound is a bi-indole derivative with the chemical formula C₁₆H₁₂N₂O₂. Its structure consists of two indole (B1671886) rings linked by a central carbon-carbon single bond. Each indole ring possesses a hydroxyl group at the 3-position. The absence of the conjugated chromophore present in indigo accounts for its lack of color.

Physicochemical Properties

The properties of this compound are summarized in the tables below. It is important to note that many of the physical properties are predicted values due to the inherent instability of the compound in the presence of oxygen.

General and Structural Properties

| Property | Value | Source |

| IUPAC Name | 2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol | PubChem |

| Synonyms | Leucoindigo, this compound, [2,2'-Bi-1H-indole]-3,3'-diol | PubChem |

| CAS Number | 6537-68-4 | PubChem |

| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem |

| Molecular Weight | 264.28 g/mol | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O | PubChem |

| Physical Description | Crystalline solid | --INVALID-LINK-- |

Computed Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 591.3 ± 45.0 °C (Predicted) | LookChem |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | LookChem |

| pKa | 9.06 ± 0.50 (Predicted) | LookChem |

| LogP | 3.72740 | LookChem |

| Hydrogen Bond Donor Count | 4 | LookChem |

| Hydrogen Bond Acceptor Count | 2 | LookChem |

| Rotatable Bond Count | 1 | LookChem |

Solubility and Spectral Properties

| Property | Value | Conditions/Notes | Source |

| Water Solubility | Insoluble in neutral water; soluble in alkaline solutions. | The solubility is pH-dependent due to the deprotonation of the hydroxyl groups. | General Knowledge |

| UV-Vis Absorption Maximum (λmax) | ~410-420 nm | In aqueous alkaline solution. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound (Leucoindigo) by Reduction of Indigo

This protocol describes the chemical reduction of indigo to its soluble leuco form using sodium dithionite (B78146) in an alkaline medium.

Materials:

-

Indigo powder

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of Alkaline Indigo Suspension: In a round-bottom flask, create a suspension of indigo powder in deionized water. For every 1 gram of indigo, use approximately 50 mL of water.

-

Alkalinization: While stirring, add a solution of sodium hydroxide to the indigo suspension to achieve a pH of approximately 11-13. This is crucial for the stability of the resulting Leucoindigo.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which would otherwise re-oxidize the Leucoindigo. Maintain a gentle flow of the inert gas throughout the reaction.

-

Reduction: Prepare a fresh solution of sodium dithionite in deionized water. Slowly add the sodium dithionite solution to the alkaline indigo suspension while stirring continuously. A typical molar ratio of sodium dithionite to indigo is around 2:1, though an excess of the reducing agent is often used to ensure complete conversion.

-

Heating and Observation: Gently heat the mixture to approximately 50-70°C. The color of the suspension will gradually change from blue to a clear yellow or yellow-green, indicating the formation of soluble Leucoindigo. This process can take from a few minutes to an hour.

-

Completion and Use: Once the solution is clear and the blue color of the indigo has disappeared, the reduction is complete. The resulting solution of Leucoindigo should be used immediately for subsequent applications or analyses, as it is susceptible to air oxidation.

Oxidation of this compound to Indigo

This protocol describes the simple and rapid oxidation of a Leucoindigo solution back to the insoluble blue indigo pigment by exposure to atmospheric oxygen.

Materials:

-

Solution of this compound (prepared as described above)

-

Beaker or other open container

-

Stirring rod or magnetic stirrer

Procedure:

-

Exposure to Air: Transfer the yellow-green solution of this compound into an open beaker.

-

Agitation (Optional but Recommended): To accelerate the oxidation process, stir the solution vigorously or bubble air through it. This increases the contact between the Leucoindigo and atmospheric oxygen.

-

Observation: The solution will rapidly change color from yellow-green to green and finally to a deep blue as the insoluble indigo pigment precipitates.

-

Isolation (Optional): The precipitated indigo can be isolated by filtration, washed with water, and dried.

Signaling Pathways and Logical Relationships

The core of this compound chemistry revolves around its reversible redox reaction with indigo. This transformation is fundamental to its application in vat dyeing.

Caption: Reversible redox transformation between Indigo and this compound.

The logical workflow for utilizing this compound in a typical laboratory setting, from preparation to application, can be visualized as follows:

Caption: Experimental workflow for this compound.

An In-Depth Technical Guide to the Redox Potential and Electrochemistry of Leucoindigo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoindigo (B3055547), the reduced and soluble form of the iconic blue dye indigo (B80030), is a molecule of significant interest beyond its traditional application in the textile industry. Its reversible redox chemistry, involving a two-electron, two-proton transfer, makes it a fascinating subject for electrochemical studies.[1][2] Understanding the redox potential and electrochemical behavior of leucoindigo is crucial not only for optimizing dyeing processes but also for its potential applications in electrochemistry, materials science, and potentially in the realm of drug development. This technical guide provides a comprehensive overview of the core principles governing the electrochemistry of leucoindigo, detailed experimental protocols for its characterization, and an exploration of its relevance in biological systems.

Core Principles of Leucoindigo Electrochemistry

The fundamental electrochemical process involving leucoindigo is its reversible oxidation to indigo. This transformation is a classic example of a 2-electron, 2-proton (2e⁻/2H⁺) redox reaction.[2] The insoluble nature of indigo and the water-solubility of leucoindigo are central to its practical applications, particularly in vat dyeing.[2]

The redox potential of the indigo/leucoindigo couple is highly dependent on the pH of the solution.[3] This relationship can be visualized through a Pourbaix diagram, which maps the thermodynamically stable phases of an electrochemical system as a function of potential and pH.[4][5] In alkaline conditions, the deprotonated form of leucoindigo is favored, facilitating its solubility and interaction with substrates.

Quantitative Data: Redox Potential of Leucoindigo

| pH Value | Redox Potential (V vs. Ag/AgCl) | Reference Electrode | Notes |

| Alkaline | -0.56 and -0.29 | Not specified | Two steady-state oxidation waves observed.[2] |

| 7.2 | -0.4 and +0.3 | Ag/AgCl/sat. KCl | Two reversible electrodic processes observed in 0.1 M Tris-HCl buffer.[6] |

| 10.7 | -0.65 | Not specified | |

| 11 | ~ -0.55 | Ag/AgCl | Reversible process observed in enzyme-mediated reduction.[7] |

| 13.07 | -0.765 | Not specified | Measured in a dyebath for rope dyeing.[8] |

Note: The reference electrode used can significantly impact the measured potential. Direct comparison of values requires conversion to a common reference scale, such as the Standard Hydrogen Electrode (SHE).

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior of leucoindigo. It allows for the determination of formal potentials, the number of electrons transferred, and the reversibility of the redox process.

Methodology:

-

Preparation of the Electrochemical Cell:

-

A standard three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[9][10]

-

The electrolyte solution should be an appropriate buffer to maintain a constant pH. Common choices include phosphate-buffered saline (PBS) or Tris-HCl.

-

Leucoindigo solution is prepared by the chemical or electrochemical reduction of indigo in an alkaline medium, often using a reducing agent like sodium dithionite.[6] The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent auto-oxidation of leucoindigo.

-

-

Electrochemical Measurement:

-

The electrodes are immersed in the deoxygenated leucoindigo solution.

-

The potential of the working electrode is scanned linearly from an initial potential to a vertex potential and then back to the initial potential. The scan rate can be varied (e.g., 10-100 mV/s) to study the kinetics of the reaction.[7]

-

The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

-

-

Data Analysis:

-

The anodic and cathodic peak potentials (Epa and Epc) are determined from the voltammogram.

-

The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the reaction. For a reversible one-electron process, ΔEp is approximately 59 mV at 25°C. For a two-electron process, it is closer to 29.5 mV.

-

The peak current is proportional to the concentration of the electroactive species and can be used for quantitative analysis.

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Visible) to provide real-time monitoring of the changes in the absorption spectra of the reactants and products during the redox reaction.

Methodology:

-

Experimental Setup:

-

A specialized spectroelectrochemical cell is used, which incorporates an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh).

-

The cell is placed in the light path of a spectrophotometer.

-

A three-electrode setup, similar to that used in cyclic voltammetry, is employed.

-

-

Measurement Procedure:

-

The initial absorption spectrum of the leucoindigo solution is recorded. Leucoindigo typically exhibits an absorption maximum around 420 nm.[11]

-

A potential is applied to the working electrode to initiate the oxidation of leucoindigo to indigo.

-

Absorption spectra are recorded at different time intervals or as the potential is scanned.

-

The appearance of the characteristic absorption band of indigo at around 610-680 nm and the simultaneous decrease in the leucoindigo band are monitored.[2][12]

-

-

Data Analysis:

-

The changes in absorbance at specific wavelengths are plotted against time or applied potential.

-

This data can be used to determine the kinetics of the redox reaction and to identify any reaction intermediates.

-

By correlating the electrochemical data (current) with the spectroscopic data (absorbance), a more complete picture of the reaction mechanism can be obtained.

-

Visualizations

Redox Reaction of Indigo and Leucoindigo

Caption: The reversible redox reaction between indigo and leucoindigo.

Experimental Workflow for Cyclic Voltammetry

Caption: A typical workflow for a cyclic voltammetry experiment of leucoindigo.

Relevance to Drug Development

While the primary applications of leucoindigo have been in the textile industry, its unique redox properties suggest potential avenues for exploration in drug development. The reversible conversion between a soluble and an insoluble form, triggered by an electrochemical stimulus, could be harnessed for novel drug delivery systems. For instance, a drug could be conjugated to the leucoindigo scaffold, rendering it inactive and soluble. Upon reaching a target site with a specific redox environment, the leucoindigo moiety could be oxidized to the insoluble indigo, leading to the release of the active drug.[13][14]

Furthermore, the core indigo and indirubin (B1684374) structures, from which leucoindigo is derived, have been investigated for their biological activities. Some derivatives of indigo have shown potential as anticancer agents.[15] Although research on the specific therapeutic applications of leucoindigo is still in its nascent stages, its redox-active nature makes it an intriguing candidate for the development of prodrugs or diagnostic probes that are responsive to the redox state of biological tissues.

Conclusion

The electrochemistry of leucoindigo is a rich and multifaceted field with implications that extend beyond its traditional use as a dye. A thorough understanding of its redox potential and its dependence on environmental factors such as pH is fundamental to harnessing its properties for new applications. The experimental techniques outlined in this guide provide a robust framework for researchers to investigate the electrochemical behavior of leucoindigo and its derivatives. As the fields of materials science and drug delivery continue to advance, the unique redox characteristics of the leucoindigo/indigo system may unlock innovative solutions to contemporary scientific challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pourbaix diagram - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. battery-power.eu [battery-power.eu]

- 9. Voltammetric in-situ monitoring of leuco-indigo in indigo-fermenting suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.aalto.fi [research.aalto.fi]

- 12. researchgate.net [researchgate.net]

- 13. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Solubility of Indigo White: A Technical Guide for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals on the Solubilization of Leuco-Indigo

Introduction

Indigo (B80030), a vibrant blue dye with a long history of use in the textile industry, is notoriously insoluble in water and most common organic solvents. This insolubility stems from strong intermolecular hydrogen bonding. For practical applications, particularly in dyeing and increasingly in biomedical research, indigo must be converted to its reduced and soluble form, known as Indigo White or leuco-indigo. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, offering quantitative data where available, detailed experimental protocols for solubility determination, and a discussion of the underlying chemical principles. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with indigo derivatives.

The Chemistry of this compound Solubility

The solubility of this compound is intrinsically linked to its chemical structure. The reduction of the parent indigo molecule disrupts the conjugated system and introduces hydroxyl groups, which can be deprotonated in alkaline conditions to form a water-soluble salt. The equilibrium between the insoluble indigo and the soluble leuco-indigo is a cornerstone of its application.

The conversion of insoluble indigo to soluble this compound is a reduction reaction, typically carried out in an alkaline medium.[1] This process breaks the central double bond and adds hydrogen atoms to the oxygen atoms, disrupting the planarity and hydrogen bonding of the indigo molecule.[2] This structural change is what renders this compound soluble in aqueous alkaline solutions.[2] The pKa values for the two hydroxyl groups of leuco-indigo have been determined to be approximately 8.0 and 12.7.[3] The solubility of this compound in aqueous solutions is therefore highly dependent on the pH. In alkaline environments, typically with a pH above 10, this compound exists in its more soluble ionized forms.[4]

Quantitative Solubility of this compound

The quantitative solubility of this compound is not extensively documented in a centralized manner, with much of the available information being qualitative. The following table summarizes the available data on the solubility of this compound (leuco-indigo) and, for comparison, its parent compound, indigo, in various solvents. It is important to note that the solubility of this compound is highly dependent on the presence of a reducing agent and alkaline conditions to maintain its reduced, soluble state.

| Compound | Solvent | Chemical Formula | Solubility | Conditions | Reference(s) |

| This compound (Leuco-indigo) | Aqueous Alkaline Solution | H₂O (with NaOH) | Readily Soluble / High (Concentrations of 25-55% by weight achievable in specific preparations) | pH > 10, presence of reducing agent (e.g., sodium dithionite). Solubility increases with temperature. | [5][6] |

| Deuterium Oxide (D₂O) | D₂O | Readily Soluble | In the presence of sodium dithionite (B78146)/sodium hydroxide (B78521). | [7] | |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not explicitly available for leuco-form, but used for analysis of derivatives. | - | [8] | |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble (used as a solvent for reactions) | Under inert atmosphere. | [2] | |

| Dimethylformamide (DMF) | C₃H₇NO | Data not explicitly available for leuco-form, but used for analysis of derivatives. | - | [8] | |

| Indigo (for comparison) | Water | H₂O | 990 µg/L (Practically insoluble) | 25°C | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ~33 mg/mL | 25°C, with heating and agitation. | [2] | |

| Chloroform | CHCl₃ | Soluble (e.g., 8.53 mg/L in an extract) | - | [2] | |

| Ethanol | C₂H₅OH | Poorly Soluble | - | [2] |

Experimental Protocols

Accurate determination of this compound solubility requires careful experimental design, primarily due to its susceptibility to oxidation back to the insoluble indigo form.

Protocol 1: Preparation of a Soluble Leuco-Indigo Solution

This protocol outlines the chemical reduction of indigo to its water-soluble leuco-form.

Materials:

-

Indigo powder

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare Indigo Paste: In a beaker, create a paste by mixing 200 mg of indigo powder with a few drops of ethanol.[2]

-

Alkaline Suspension: To the indigo paste, add 100 mL of deionized water. Then, add 3 mL of a 2 M sodium hydroxide solution to create an alkaline suspension.[2]

-

Prepare Reducing Agent Solution: In a separate beaker, dissolve 0.3 g of sodium dithionite in 20 mL of deionized water.[2]

-

Reduction: Add the sodium dithionite solution to the indigo suspension.[2]

-

Heating: Gently heat the mixture to approximately 50°C. The solution should turn from blue to a clear yellow or yellow-green, indicating the formation of soluble leuco-indigo.[2] This solution can then be used for further experiments. It is crucial to minimize exposure to atmospheric oxygen to prevent re-oxidation.

Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry

This method determines the concentration of this compound in an aqueous medium.

Materials:

-

Leuco-indigo solution

-

Reducing solution (e.g., 200 mL·L⁻¹ 1-methyl-2-pyrrolidine, 10 g·L⁻¹ Na₂S₂O₄, 13 mL·L⁻¹ NaOH 33% (w/v))[9]

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare a series of standard solutions of leuco-indigo of known concentrations in the reducing solution to create a calibration curve. Dilute unknown samples with the reducing solution as necessary.

-

Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the maximum wavelength (λmax) for leuco-indigo, which is approximately 407-410 nm.[10][11]

-

Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

Protocol 3: Quantification of this compound by Redox Titration

This method is suitable for determining higher concentrations of this compound and is less affected by colored impurities.

Materials:

-

Leuco-indigo solution (in an alkaline-reduced state)

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) solution of known concentration (titrant)

-

Automatic titrator with a redox electrode

Procedure:

-

Sample Preparation: Take a known volume of the leuco-indigo solution. The solution should already be in its reduced form from the preparation process (e.g., with sodium dithionite and NaOH).[12]

-

Titration: Titrate the leuco-indigo solution with the standardized potassium hexacyanoferrate(III) solution. The hexacyanoferrate(III) oxidizes the leuco-indigo back to indigo.

-

Endpoint Detection: The endpoint of the titration is detected by the redox electrode, which measures a sharp change in potential when all the leuco-indigo has been oxidized. The volume of titrant used is recorded.

-

Calculation: The concentration of this compound in the original sample is calculated based on the stoichiometry of the redox reaction and the volume and concentration of the titrant used.[10]

Visualizations

Indigo Reduction-Oxidation Cycle

The following diagram illustrates the fundamental chemical transformation between the insoluble blue indigo and the soluble yellow-green this compound.

Caption: The reversible reduction-oxidation cycle of indigo.

Experimental Workflow for Solubility Determination

This diagram outlines a general workflow for determining the solubility of this compound.

Caption: General workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in various scientific and industrial fields. While it is well-established that this compound is soluble in aqueous alkaline solutions, this guide highlights the need for more comprehensive quantitative data across a broader range of solvents and conditions. The provided experimental protocols offer robust methods for the preparation and quantification of this compound solutions, enabling researchers to accurately determine its solubility in their specific systems. The visualizations of the redox cycle and experimental workflow provide a clear conceptual framework for understanding and working with this important compound. Further research into the quantitative solubility of this compound in green and polar aprotic solvents will be beneficial for expanding its applications, particularly in the realm of drug development and sustainable chemistry.

References

- 1. Chemistry of Indigo | Wild Colours natural dyes [wildcolours.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. utupub.fi [utupub.fi]

- 4. researchgate.net [researchgate.net]

- 5. TW444049B - Concentrated leuco indigo solutions and process for preparing them - Google Patents [patents.google.com]

- 6. US6767448B1 - Method for producing aqueous alkaline solutions or reduced indigoid dyes - Google Patents [patents.google.com]

- 7. tekhelet.com [tekhelet.com]

- 8. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Photochemical Landscape of Leucoindigo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoindigo (B3055547), the reduced and soluble precursor to the iconic indigo (B80030) dye, exhibits a rich and complex photochemistry that stands in stark contrast to its oxidized counterpart. While indigo is renowned for its photostability, leucoindigo possesses distinct photochemical properties, including significant fluorescence and a propensity for photoisomerization. These characteristics open avenues for its application in photosensitization, photodynamic therapy, and the development of novel photoresponsive materials. This technical guide provides a comprehensive overview of the photochemical properties of leucoindigo, detailing its excited-state dynamics, photoisomerization processes, and the experimental protocols used for their characterization. Quantitative data are summarized for clarity, and key pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Indigo, one of the oldest known natural dyes, is notoriously photochemically inert, a property attributed to an efficient internal conversion mechanism following photoexcitation.[1][2] Its reduced form, leucoindigo, however, displays a markedly different set of photochemical behaviors.[1][3] The structural change from the keto form of indigo to the enol form in leucoindigo fundamentally alters the deactivation pathways of the excited state.[4] This guide delves into the core photochemical properties of leucoindigo, providing a technical foundation for researchers exploring its potential in various scientific and therapeutic fields.

Photophysical Properties

Upon photoexcitation, leucoindigo exhibits competitive deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and internal conversion, a significant deviation from the dominant internal conversion seen in indigo.[1][5]

Absorption and Emission

Leucoindigo solutions are typically pale yellow or colorless, absorbing in the UV-A region.[6][7] For instance, in an aqueous solution following reduction with dithionite (B78146), leucoindigo shows an absorption maximum around 410 nm.[7] In contrast, indigo absorbs strongly in the visible region, with a maximum at approximately 616 nm in a 60/40 v/v acetone-water solution.[7]

The emission spectrum of leucoindigo is characterized by a broad fluorescence peak, indicating a significant Stokes shift.[3] This large shift suggests a substantial difference in the geometry of the molecule between its ground and first excited singlet states.[6] For example, the leuco form of N-octyl-7,7′-diazaindigo, an indigo derivative, displays a broad emission peak centered at 505 nm.[8]

Quantum Yields and Lifetimes

The photophysical parameters of leucoindigo and its derivatives have been investigated, revealing fluorescence quantum yields (ΦF) that are orders of magnitude higher than those of their corresponding keto forms.[5] The excited state deactivation of leucoindigo involves a competition between fluorescence, intersystem crossing (ΦISC), and internal conversion (ΦIC).[1]

Table 1: Photophysical Data for Leucoindigo and its Derivatives

| Compound | Solvent | ΦF | ΦISC (ΦT) | Reference |

| Leucoindigo | - | 0.35 | 0.125 | [2] |

| Leuco-derivatives | Solution | 0.04 - 0.46 | 0.013 - 0.034 | [5] |

| Leuco form of N-octyl-7,7′-diazaindigo | DMF | ~10x higher than keto form | - | [8] |

Note: Data is compiled from various studies and experimental conditions may differ.

The fluorescence lifetimes of leucoindigo are also significantly different from the ultrafast decay of the excited state of indigo. Time-resolved fluorescence studies of leucoindigo have revealed complex decay kinetics, often fitted with biexponential laws, suggesting the presence of multiple excited-state species or processes.[9][10] For instance, initial decay times of 0.12 ns and 2.17 ns have been reported.[9][10]

Photochemical Reactions

The primary photochemical reaction of leucoindigo is a trans-cis photoisomerization around the central carbon-carbon double bond. This process is driven by UV irradiation and leads to a change in the molecular geometry and, consequently, its photophysical properties.[9][11]

Photoisomerization

Upon UV irradiation, the initially predominant trans-leucoindigo isomer can convert to the cis isomer.[9] This photoisomerization is a key process in the excited singlet state.[9][10] The conversion to the cis form can be observed through changes in the fluorescence quantum yield, which tends to increase with irradiation time as the more emissive cis isomer is formed.[9][10] For leucoindigo, the fluorescence quantum yield can increase to approximately 0.2-0.3 after 16 minutes of irradiation.[9][10]

The quantum yield of this photoisomerization reaction (ΦR) can be quite high, with a reported value of 0.9 for leucoindigo.[9][10]

Table 2: Photoisomerization Quantum Yields

| Compound | ΦR | Reference |

| Leucoindigo | 0.9 | [9][10] |

| Leuco-4,4′-dibutoxy-7,7′-dimethoxy-5,5′-dinitroindigo (DBMNI) | 0.007 | [9][10] |

The photoisomerization process is a critical aspect of leucoindigo's photochemistry, offering a mechanism for light-induced structural and functional changes.

Caption: Photoisomerization pathway of leucoindigo upon UV excitation.

Excited-State Deactivation Pathways

The deactivation of the excited state of leucoindigo is a complex interplay of radiative and non-radiative processes. Unlike indigo, where internal conversion dominates, leucoindigo's excited state deactivation involves competition between internal conversion, triplet state formation, and fluorescence.[5] Theoretical studies suggest that for leucoindigo, single and double proton transfer processes are energetically feasible in the excited state, leading to a richer photochemistry compared to indigo.[4]

Caption: Competing deactivation pathways from the S₁ state of leucoindigo.

Experimental Protocols

The characterization of the photochemical properties of leucoindigo involves a suite of spectroscopic and analytical techniques.

Synthesis of Leucoindigo

Leucoindigo is typically prepared by the chemical reduction of indigo. A common laboratory method involves the use of sodium dithionite (Na₂S₂O₄) in an alkaline solution.[6][12]

Protocol:

-

Suspend indigo powder in deoxygenated water.

-

Add sodium hydroxide (B78521) to create an alkaline environment (pH > 11).

-

Gradually add sodium dithionite as the reducing agent while stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

-

The characteristic blue color of indigo will fade to a clear, yellowish solution of leucoindigo.[13]

-

The resulting leucoindigo solution should be used promptly or stored under inert conditions to prevent oxidation by atmospheric oxygen.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the absorption and emission characteristics of leucoindigo.

Protocol:

-

Sample Preparation: Prepare dilute solutions of leucoindigo in an appropriate solvent (e.g., deoxygenated water with NaOH, or organic solvents for derivatives) in a quartz cuvette. The cuvette must be sealed to prevent oxygen ingress.

-

Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm, to identify the absorption maxima (λmax).[7]

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum by exciting the sample at or near its absorption maximum. The emission wavelength range will depend on the specific leucoindigo derivative but is generally in the visible region.[8] The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard.

Quantum Yield Determination

The quantum yields of fluorescence (ΦF) and photoisomerization (ΦR) are crucial parameters for quantifying the efficiency of these photochemical processes.

Protocol for ΦF (Relative Method):

-

Select a fluorescent standard with a known quantum yield that absorbs at a similar wavelength to the leucoindigo sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at several different concentrations (ensuring absorbance is below 0.1 to avoid inner filter effects).

-

Calculate ΦF using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

This pump-probe technique allows for the study of short-lived excited states and photochemical intermediates.

Protocol:

-

A short, intense laser pulse (the "pump") excites the leucoindigo sample.

-

A second, broadband probe pulse, delayed in time with respect to the pump, passes through the sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

This data provides information on the lifetimes of excited states and the kinetics of their decay and conversion to other species.[8][14][15][16]

Caption: Workflow for the synthesis and photochemical analysis of leucoindigo.

Conclusion

The photochemical properties of leucoindigo are fundamentally different from those of its oxidized form, indigo. Its significant fluorescence, susceptibility to photoisomerization, and complex excited-state deactivation pathways make it a molecule of considerable interest for applications in photochemistry and materials science. A thorough understanding of its photochemical behavior, facilitated by the experimental protocols and data presented in this guide, is essential for harnessing its full potential in the development of novel light-activated systems. The stark contrast between the photostability of indigo and the photoreactivity of leucoindigo provides a compelling case study in how redox state can govern the photochemical fate of a molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochemistry of Indigo: a long-standing controversy - Divulga UAB - University research dissemination magazine [uab.cat]

- 4. A theoretical study of the photochemistry of indigo in its neutral and dianionic (leucoindigo) forms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and photophysical studies of an indigo derivative: N-octyl-7,7′-diazaindigo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Excited-state isomerization of leuco indigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of Leucoindigo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoindigo (B3055547), the reduced and soluble form of the vibrant blue indigo (B80030) dye, is a crucial intermediate in vat dyeing and possesses unique chemical and spectral properties of interest in diverse scientific fields, including materials science and drug development. A thorough understanding of its spectroscopic signature is paramount for its identification, quantification, and the study of its interactions. This technical guide provides a comprehensive overview of the spectroscopic characterization of leucoindigo, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate reproducible and accurate analysis.

Introduction

Indigo is a historically significant dye known for its deep blue color. However, its insolubility in water necessitates its reduction to the water-soluble leucoindigo form for applications such as textile dyeing. This transformation involves the conversion of the indigoid chromophore's carbonyl groups to hydroxyl groups, leading to a dramatic color change from blue to a pale yellow-green. The spectroscopic properties of leucoindigo are distinct from its oxidized counterpart, providing a robust basis for its characterization. This guide details the primary spectroscopic techniques used to analyze leucoindigo, offering insights into its electronic and structural features.

Spectroscopic Characterization Methods

The characterization of leucoindigo relies on a suite of spectroscopic techniques that probe its molecular structure and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the conversion of indigo to leucoindigo and for quantifying the concentration of leucoindigo in solution. The reduction of the conjugated system in indigo results in a significant blue shift in the maximum absorption wavelength (λmax).

Key Spectral Features: Indigo in solution exhibits a strong absorption band in the visible region, responsible for its blue color. Upon reduction to leucoindigo, this band disappears and a new absorption maximum emerges in the near-UV region.

This distinct spectral shift allows for the real-time monitoring of the reduction process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of leucoindigo in solution. Both ¹H and ¹³C NMR are employed to elucidate the arrangement of atoms and the chemical environment of the protons and carbons in the molecule.

Key Spectral Features: The reduction of indigo to leucoindigo leads to characteristic changes in the chemical shifts of the aromatic protons and carbons. NMR analysis is typically performed in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) under an inert atmosphere to prevent re-oxidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in leucoindigo. The conversion of the carbonyl groups (C=O) in indigo to hydroxyl groups (-OH) in leucoindigo results in a notable change in the infrared spectrum.

Key Spectral Features: The most significant change observed in the FTIR spectrum upon reduction of indigo is the disappearance of the strong carbonyl stretching vibration and the appearance of bands associated with the hydroxyl group.

-

Leucoindigo: A characteristic peak around 1500 cm⁻¹ is observed, which is attributed to the C-O stretching of the alcohol group. A broad O-H stretching band is also expected around 3300 cm⁻¹.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the spectroscopic characterization of leucoindigo.

Table 1: UV-Vis Absorption Data

| Compound | Solvent System | Maximum Absorption Wavelength (λmax) | Reference |

| Indigo | Acetone-Water (60/40 v/v) | 616 nm | [1] |

| Leucoindigo | Aqueous | 410 nm | [1] |

Table 2: ¹³C NMR Chemical Shift Data for Leucoindigo

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| C-7 | 114.2 | |

| C-3 | 117.4 | |

| C-4 | 119.9 | |

| C-6 | 121.1 | |

| C-5 | 123.9 | |

| C-2 | 124.5 | |

| C-9 | 138.5 | |

| C-8 | 139.1 (broad) | |

| Note: Assignments are based on studies of leucoindigotin in deuterium oxide. |

Table 3: Key FTIR Vibrational Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| C-O (in alcohol) | Stretch | ~1500 | [2][3] |

| O-H (in alcohol) | Stretch (broad) | ~3300 | [2][3] |

Experimental Protocols

Detailed methodologies for the preparation and spectroscopic analysis of leucoindigo are provided below.

Preparation of Leucoindigo Solution

Objective: To reduce insoluble indigo to its soluble leucoindigo form for spectroscopic analysis.

Materials:

-

Indigo powder

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Deuterium oxide (D₂O) for NMR analysis or deionized water for UV-Vis and FTIR.

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or a similar reaction vessel that can be sealed and purged with inert gas.

-

Magnetic stirrer and stir bar

Procedure:

-

Place a small amount of indigo powder (e.g., 5 mg for NMR) into the Schlenk flask.

-

Add the appropriate solvent (e.g., D₂O for NMR).

-

Seal the flask and purge with an inert gas for at least 15 minutes to remove oxygen.

-

While maintaining the inert atmosphere, add a reducing agent, typically sodium dithionite, to the suspension. An alkaline medium, achieved by adding sodium hydroxide, facilitates the reduction.

-

Stir the mixture at room temperature or with gentle heating. The deep blue color of the indigo suspension will gradually fade to a clear, pale yellow or greenish-yellow solution, indicating the formation of leucoindigo.

-

The resulting leucoindigo solution should be kept under an inert atmosphere to prevent re-oxidation to indigo.

UV-Vis Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of leucoindigo.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Gas-tight syringe

Procedure:

-

Prepare the leucoindigo solution as described in section 4.1 using deionized water.

-

Using a gas-tight syringe, carefully transfer the leucoindigo solution to a quartz cuvette that has been previously purged with an inert gas.

-

Seal the cuvette to prevent exposure to air.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

A blank spectrum of the solvent should be recorded for background correction.

NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of leucoindigo.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Gas-tight syringe or cannula

Procedure:

-

Prepare the leucoindigo solution in deuterium oxide (D₂O) as described in section 4.1. The reaction can be performed directly in the NMR tube under an inert atmosphere for convenience.

-

Transfer the solution to an NMR tube under an inert atmosphere.

-

Add a suitable internal standard if quantitative analysis is required.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Due to the potential for lower concentrations, extended acquisition times may be necessary for ¹³C NMR.

FTIR Spectroscopic Analysis

Objective: To obtain the FTIR spectrum of leucoindigo.

Apparatus:

-

FTIR spectrometer with a suitable sample holder (e.g., ATR accessory).

Procedure:

-

Prepare a concentrated solution of leucoindigo as described in section 4.1.

-

Under an inert atmosphere, apply a small amount of the leucoindigo solution onto the crystal of the ATR accessory.

-

Alternatively, a solid sample can be prepared by carefully evaporating the solvent under vacuum, ensuring the absence of oxygen.

-

Record the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

A background spectrum of the clean ATR crystal should be recorded.

Visualizations

The following diagrams illustrate key relationships and workflows in the spectroscopic characterization of leucoindigo.

Caption: Redox relationship between indigo and leucoindigo.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of leucoindigo is essential for its unambiguous identification and for studying its chemical behavior. UV-Vis, NMR, and FTIR spectroscopy provide complementary information on the electronic structure, molecular framework, and functional groups of this reduced indigo form. The distinct spectral signatures of leucoindigo, particularly its UV-Vis absorption maximum around 410 nm and the characteristic shifts in its NMR and FTIR spectra, differentiate it from its oxidized, blue counterpart. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in various scientific disciplines, enabling accurate and reproducible spectroscopic analysis of leucoindigo.

References

Computational Modeling of Leucoindigo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoindigo (B3055547), the reduced and soluble form of the iconic dye indigo (B80030), is a molecule of significant interest beyond its traditional use in textile dyeing.[1][2] Its reversible redox chemistry, coupled with distinct electronic and photophysical properties, makes it a compelling subject for computational modeling.[1][3] This technical guide provides an in-depth exploration of the computational approaches used to elucidate the structure, properties, and behavior of leucoindigo. It is intended to serve as a valuable resource for researchers in materials science, computational chemistry, and drug development by detailing theoretical models, experimental validation, and potential applications.

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular and electronic structure of leucoindigo.[4][5][6] These methods provide a microscopic understanding of its conformational flexibility, electronic transitions, and reactivity, which are challenging to probe experimentally. The insights gained from such models are crucial for designing novel applications, such as in dye-sensitized solar cells, and for understanding its role in biological systems.[1][4][5]

Molecular Structure and Conformation

The core of leucoindigo's chemistry is its reversible, two-electron, two-proton (2e⁻/2H⁺) redox reaction with indigo.[1] Unlike the planar structure of indigo, computational studies reveal that leucoindigo adopts a non-planar conformation.[4][5] This structural difference is a key determinant of its distinct physical and chemical properties.

Optimized Geometry

DFT calculations are commonly used to determine the optimized geometry of leucoindigo. The B3LYP functional with a 6-31G(d,p) basis set is a widely employed method for this purpose.[4][5][6] The resulting structural parameters provide a detailed picture of the molecule's three-dimensional arrangement.

Table 1: Selected Optimized Geometrical Parameters of Leucoindigo

| Parameter | Atom(s) | Value (Calculated) |

| Bond Length | C7 - C11 | 1.523 Å |

| Bond Length | C1 - C2 | 1.411 Å |

| Bond Length | N1 - H | 1.012 Å |

| Bond Angle | C1 - C2 - N1 | 108.9 ° |

| Bond Angle | C7 - C11 - C12 | 129.9 ° |

| Dihedral Angle | C1 - C2 - N1 - C6 | 179.9 ° |

| Dihedral Angle | C8 - C7 - C11 - C12 | -123.8 ° |

Data sourced from DFT B3LYP/6-31G(d,p) calculations. It is important to note that these values can vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic properties of leucoindigo are central to its functionality. Computational models provide valuable insights into its frontier molecular orbitals (HOMO and LUMO), which govern its electronic transitions and reactivity.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic behavior of a molecule. In leucoindigo, the electron density of both the HOMO and LUMO is distributed across the entire molecule.[4][5] The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter in determining the molecule's stability and reactivity.

Table 2: Calculated Electronic Properties of Leucoindigo

| Property | Value (Calculated) |

| HOMO Energy | -4.89 eV |

| LUMO Energy | -0.12 eV |

| HOMO-LUMO Gap | 4.77 eV |

| Dipole Moment | 2.62 Debye |

Calculated using DFT B3LYP/6-31G(d,p) in the gas phase. Values can differ in solution due to solvent effects.

Experimental Protocols

Computational models are validated and complemented by experimental data. The following section outlines key experimental protocols for the synthesis and characterization of leucoindigo.

Synthesis of Leucoindigo (Vatting)

The conversion of insoluble indigo to soluble leucoindigo is a reduction process known as "vatting."

Protocol:

-

Preparation of Indigo Suspension: Suspend a known quantity of indigo powder in deionized water.

-

Addition of Reducing Agent: Under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation, add a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄).[7]

-

Alkalinization: Add a strong base, typically sodium hydroxide (B78521) (NaOH), to the suspension.[7] The solution will turn from blue to a clear yellow-green, indicating the formation of the leucoindigo salt.[8]

-

Heating: Gently heat the mixture to facilitate the reduction process.

-

Use in Dyeing: The resulting solution contains the water-soluble leucoindigo, which can then be used for dyeing textiles.[1][7] Upon exposure to air, the leucoindigo on the fabric oxidizes back to the insoluble blue indigo.[1][2]

Spectroscopic Characterization

Spectroscopic techniques are essential for identifying and characterizing leucoindigo.

-

UV-Visible Spectroscopy: This technique is used to monitor the redox state of the indigo-leucoindigo system. Leucoindigo exhibits a characteristic absorption maximum around 410 nm, while indigo's maximum is around 680 nm.[1][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule. The spectrum of leucoindigo will show the presence of hydroxyl (-OH) groups, distinguishing it from the carbonyl (C=O) groups found in indigo.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed chemical structure of leucoindigo in solution.[9][10]

Visualizations

Diagrams are powerful tools for representing complex relationships and workflows. The following visualizations were created using the Graphviz DOT language.

Redox Cycle of Indigo

The central chemical transformation involving leucoindigo is its reversible redox reaction with indigo. This cycle is the basis for vat dyeing.

Caption: The reversible redox reaction between indigo and leucoindigo.

Computational Workflow for Leucoindigo Analysis

A typical computational workflow for studying leucoindigo involves several key steps, from initial structure generation to property calculation.

Caption: A generalized workflow for the computational analysis of leucoindigo.

Conclusion

Computational modeling provides a powerful lens through which to understand the intricate structure and properties of leucoindigo. The synergy between theoretical calculations and experimental validation is crucial for advancing our knowledge of this versatile molecule. This guide has provided a comprehensive overview of the key computational methods, experimental protocols, and structural and electronic insights relevant to leucoindigo research. As computational resources and methodologies continue to evolve, we can anticipate even more precise models that will further unlock the potential of leucoindigo and its derivatives in a wide range of scientific and industrial applications.

References

- 1. Leucoindigo Supplier|CAS 6537-68-4|For Research [benchchem.com]

- 2. Leucoindigo | dye | Britannica [britannica.com]

- 3. Characterization of the excited states of indigo derivatives in their reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ojs.jmolekul.com [ojs.jmolekul.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tekhelet.com [tekhelet.com]

Methodological & Application

Application Notes: Synthesis and Utility of Indigo White

Introduction

Indigo (B80030), a vibrant blue dye with a history spanning millennia, is famously insoluble in water. This property, while excellent for color fastness in finished textiles, presents a challenge during the dyeing process. To be applied to fabrics like cotton, indigo must first be converted into a water-soluble, reduced form known as Indigo White or leucoindigo (B3055547).[1] This colorless or pale yellow derivative is the active dyeing agent in the "vat dyeing" process.[2] The fabric is immersed in an alkaline solution of leucoindigo, which readily penetrates the fibers. Subsequent exposure to atmospheric oxygen re-oxidizes the leucoindigo back to its insoluble blue indigo form, physically trapping the dye within the fiber structure.[2][3] The laboratory synthesis of this compound is a fundamental procedure in textile chemistry, demonstrating the principles of reduction-oxidation reactions and the practical application of vat dyes.

The most common laboratory method for preparing this compound involves the chemical reduction of indigo using a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄), under basic conditions.[2][4] The resulting leucoindigo solution is highly sensitive to oxygen and must be handled accordingly to prevent premature re-oxidation.[5]

Experimental Protocols

Two primary protocols are presented for the laboratory preparation of an this compound solution. The first is a direct reduction of commercially available or previously synthesized indigo. The second details a two-step process, beginning with the synthesis of indigo via the Baeyer-Drewson reaction, followed by its reduction.

Protocol 1: Direct Reduction of Indigo to this compound

This protocol describes the conversion of solid, water-insoluble indigo into its soluble leucoindigo form.

Materials and Reagents:

-

Indigo powder

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (dithionite) (Na₂S₂O₄)

-

Deionized water

-

Beaker or flask

-

Heating plate or steam bath

-

Stirring rod

Procedure:

-

Prepare an alkaline solution by dissolving sodium hydroxide in deionized water in a beaker.

-

Add the indigo powder to the NaOH solution and make a paste or slurry by stirring.[6]

-

Gently heat the mixture. For example, heat to boiling or on a steam bath.[2][4]

-

In a separate container, weigh the sodium hydrosulfite.

-

Add the sodium hydrosulfite to the heated indigo slurry while stirring.[2]

-

Continue heating and stirring until the blue color of the indigo disappears and the solution becomes a clear yellow or yellow-green color.[4] This indicates the successful reduction to this compound.

-

The resulting solution is now ready for use in vat dyeing experiments.

Protocol 2: Two-Step Synthesis of Indigo and Subsequent Reduction to this compound

This protocol is for researchers who wish to synthesize indigo from its precursors before reducing it.

Part A: Synthesis of Indigo (Baeyer-Drewson Reaction)

Materials and Reagents:

-

Acetone (B3395972) (or Propanone)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

-

Test tube or beaker

-

Suction filtration apparatus (Buchner funnel, filter flask, filter paper)

Procedure:

-

Dissolve the 2-nitrobenzaldehyde in acetone in a beaker or large test tube.[6][7]

-

Dilute the solution by adding deionized water and swirl to mix.[6][8]

-

While stirring vigorously, add the sodium hydroxide solution dropwise.[6][7]

-

The solution will darken, and a dark blue or purple precipitate of indigo will form, often within seconds.[6][8]

-

Continue to stir the mixture for at least 5 minutes to allow the reaction to complete.[6]

-

Collect the solid indigo precipitate using suction filtration.[7]

-

Wash the collected solid on the filter paper first with deionized water until the filtrate runs clear, and then with a small amount of ethanol to aid in drying.[6][7]

-

Allow the indigo product to air dry.

Part B: Reduction of Synthesized Indigo

-

Use the freshly synthesized indigo from Part A and follow Protocol 1 to produce the this compound solution.

Data Presentation

The following table summarizes the quantitative parameters from various published laboratory-scale procedures for the synthesis of indigo and its reduction to this compound.

| Parameter | Protocol 2A (Indigo Synthesis) - Ref[6] | Protocol 2A (Indigo Synthesis) - Ref[8] | Protocol 1 (Reduction) - Ref[2] | Protocol 1 (Reduction) - Ref[4] |

| Starting Material | 2-nitrobenzaldehyde | 2-nitrobenzaldehyde | Synthesized Indigo | Indigo |

| Mass of Starting Material | 1.0 g | 0.1 g | ~0.5 g (from prior step) | 0.1 g |

| Reagents | ||||

| Acetone/Propanone | 20 mL | 2 cm³ | - | - |

| Water | 35 mL | 25 drops | 10 mL (for NaOH) + 27 mL (for Na₂S₂O₄) | - |

| Sodium Hydroxide (NaOH) | 5 mL of 2 M solution | 20 drops of 0.5 M solution | 3 pellets | 10 mL of 1 N solution |

| Sodium Hydrosulfite (Na₂S₂O₄) | - | - | 3.0 g | 0.15 g |

| Reaction Conditions | ||||

| Temperature | Room Temperature | Room Temperature | Heated to boiling | Heated on steam bath |

| Reaction Time | 5 minutes stirring | 5 minutes precipitation | Until color change | Until color change |

| Product | Indigo (solid) | Indigo (solid) | This compound (solution) | This compound (solution) |

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis and application of this compound.

Caption: Chemical structures and reaction pathway for the reversible reduction of Indigo to this compound.

Caption: Experimental workflow for the vat dyeing process using this compound.

Caption: Workflow for the two-step synthesis of this compound from 2-nitrobenzaldehyde.

References

- 1. Leucoindigo | dye | Britannica [britannica.com]

- 2. vfsilesieux.free.fr [vfsilesieux.free.fr]

- 3. artsnowlearning.org [artsnowlearning.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eltamiz.com [eltamiz.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. The microscale synthesis of indigo dye | Class experiment | RSC Education [edu.rsc.org]

Application Notes and Protocols for Microbial Synthesis of Leucoindigo Precursors in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The traditional chemical synthesis of indigo (B80030) dye, a cornerstone of the textile industry, is fraught with environmental concerns due to its reliance on toxic chemicals and the generation of hazardous waste.[1] Microbial synthesis using engineered Escherichia coli presents a sustainable and environmentally benign alternative, capable of producing indigo from renewable feedstocks like glucose and tryptophan.[1][2] This document provides detailed protocols for two primary microbial strategies for producing precursors to the soluble "leucoindigo" form required for dyeing: the direct synthesis of insoluble indigo followed by a reduction step, and the synthesis of indican (B1671873), a soluble and stable indigo precursor.

The core of microbial indigo synthesis in E. coli involves the heterologous expression of oxygenase enzymes that can convert indole (B1671886), derived from tryptophan, into indoxyl. Indoxyl then spontaneously dimerizes and oxidizes in the presence of air to form the insoluble blue pigment, indigo.[2][3] To overcome the challenges of indigo's insolubility for dyeing applications, researchers have developed an innovative approach where indoxyl is stabilized with a glucose molecule to form indican.[2] This water-soluble and stable compound can be easily converted to indigo at the point of use, mirroring the function of leucoindigo (B3055547) without the need for harsh chemical reducing agents.[4]

Data Presentation

Table 1: Indigo Production in Engineered E. coli Strains

| Strain Description | Key Genes Expressed | Substrate | Titer (mg/L) | Fermentation Scale | Reference |

| E. coli MG1655 | MaFMO, TnaA | Tryptophan | 3900 | 5 L Fed-batch | [5] |

| E. coli expressing NDO | Naphthalene dioxygenase (NDO) | Tryptophan | 1926 | 5 L Fermenter | [6] |

| E. coli BL21(DE3) G5 | NDOb, BX1, IH, TnaA | Glucose | 12000 | Optimized fed-batch | [2] |

| E. coli AB | Styrene monooxygenase (StyAB) | Tryptophan (1.2 g/L) | 530 | Shake flask | [7] |

| E. coli ABP | StyAB, groES-groEL | Tryptophan (1.2 g/L) | 550 | Shake flask | [7] |

| Recombinant E. coli | StyAB, Malate dehydrogenase (mdh) | Tryptophan (2.0 g/L) | 787.25 | Shake flask | [8][9] |

| Recombinant E. coli DH5α | Flavin-containing monooxygenase (FMO) | Tryptophan (2 g/L) | 911 | 3000 L Batch | [10] |

| Auto-inducible E. coli | mFMO, ppsA, tktA, trpD, trpC, TaIGL, aroG, trpE | Glucose | 965 | 3 L Fed-batch | [11] |

Table 2: Indican Production in Engineered E. coli

| Strain Description | Key Genes Expressed | Substrate | Titer (mM) | Notes | Reference |

| E. coli BL21 HI201 | TnaA, FMO, UDP-glycosyltransferase (ugt) | Tryptophan | 5.65 | Glucose concentration >1.5% yielded sole indican production. | [4] |

| E. coli expressing PtUGT1 | TnaA, FMO, PtUGT1 | Tryptophan | Not specified | Expression of PtUGT1 reduces indigo formation in favor of indican. | [2] |

Signaling and Experimental Pathway Diagrams

Caption: Metabolic pathway for indigo synthesis in engineered E. coli.

Caption: Metabolic pathway for indican synthesis in engineered E. coli.

Caption: General experimental workflow for microbial indigo and indican production.

Experimental Protocols

Protocol 1: Microbial Synthesis of Indigo

This protocol describes the production of indigo in E. coli expressing a monooxygenase or dioxygenase, which converts tryptophan-derived indole to indoxyl.

1. Strain Preparation: a. Transform a suitable E. coli expression host (e.g., BL21(DE3) or DH5α) with a plasmid containing the gene for an indigo-producing oxygenase (e.g., FMO, NDO, or StyAB) under the control of an inducible promoter (e.g., T7 or tac). b. For enhanced production from tryptophan, ensure the host strain has a functional tryptophanase (tnaA) gene or co-express it on the plasmid. c. Select transformed colonies on LB agar (B569324) plates containing the appropriate antibiotic.

2. Fermentation: a. Inoculate a single colony of the engineered E. coli into 5-10 mL of Luria-Bertani (LB) medium with the corresponding antibiotic and grow overnight at 37°C with shaking (200-250 rpm). b. Inoculate a larger volume of fermentation medium (e.g., M9 minimal medium or a rich medium like TB) with 1-2% of the overnight culture. The medium should be supplemented with a carbon source (e.g., 10 g/L glucose) and the appropriate antibiotic. c. When the culture reaches an optical density (OD600) of 0.6-0.8, induce protein expression with the appropriate inducer (e.g., 0.1-1 mM IPTG). d. Concurrently with induction, add the substrate L-tryptophan to the medium at a final concentration of 1-2 g/L. e. Continue the fermentation for 24-72 hours at a lower temperature (e.g., 30°C) to improve protein folding and activity. The formation of a dark blue precipitate indicates indigo production.

3. Indigo Extraction and Quantification: a. Harvest the culture by centrifugation (e.g., 8,000 x g for 15 minutes). b. Discard the supernatant and resuspend the blue cell pellet in an equal volume of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to extract the indigo. c. Heat the suspension at 80-100°C for 15-20 minutes to completely dissolve the indigo. d. Centrifuge to remove cell debris. e. Measure the absorbance of the supernatant at 620 nm. f. Calculate the indigo concentration using a standard curve prepared with pure indigo dissolved in the same solvent.

Protocol 2: Microbial Synthesis of Indican (Soluble Indigo Precursor)

This protocol is adapted from methodologies that aim to produce a stable, soluble precursor to indigo, avoiding the insoluble pigment during fermentation.[2][4]

1. Strain Preparation: a. Use an E. coli strain engineered to express three key enzymes: i. Tryptophanase (TnaA): Converts tryptophan to indole. ii. Flavin-containing Monooxygenase (FMO): Hydroxylates indole to indoxyl. iii. Glucosyltransferase (e.g., PtUGT1): Transfers a glucose moiety to indoxyl, forming indican. b. Clone the genes for FMO and the glucosyltransferase into an expression plasmid and transform into an E. coli host that endogenously expresses TnaA. c. Select transformed colonies on LB agar with the appropriate antibiotic.

2. Fermentation for Indican Production: a. Prepare an overnight culture as described in Protocol 1 (Step 2a). b. Inoculate fermentation medium supplemented with a higher concentration of glucose (e.g., >1.5% w/v) to favor indican production over indigo.[4] c. Induce protein expression at mid-log phase (OD600 ~0.6-0.8) and add L-tryptophan (1-2 g/L). d. Ferment at 30°C for 24-48 hours. Since indican is soluble and secreted, the culture medium will not turn blue.

3. Indican Quantification: a. Harvest the culture by centrifugation. b. Analyze the supernatant for indican concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at ~280 nm, comparing to an indican standard.

Protocol 3: Downstream Processing for Dyeing Applications

A. Chemical Reduction of Indigo to Leucoindigo This procedure is for converting the insoluble indigo powder (from Protocol 1) into its soluble leuco-form for dyeing.

1. Materials:

-

Microbially produced indigo paste/powder.

-

Sodium dithionite (B78146) (Na₂S₂O₄).

-

Sodium hydroxide (B78521) (NaOH).

-

An airtight container.

2. Procedure: a. In a sealed environment, treat the wet indigo paste with approximately 1:5 w/w sodium dithionite and 1:2 w/w sodium hydroxide. b. Stir the mixture for 1 hour to allow for the complete reduction of indigo to the yellowish, soluble leucoindigo. c. The resulting leucoindigo solution is now ready for use in a dyeing vat.

B. Enzymatic Conversion of Indican to Indigo for Dyeing This procedure uses the indican-containing supernatant (from Protocol 2) for a sustainable dyeing process.[2]

1. Materials:

-

Indican-containing fermentation supernatant.

-

β-glucosidase enzyme solution.

-

Alkaline solution (e.g., dilute ammonium (B1175870) hydroxide or sodium carbonate).

-

Textile (e.g., cotton).

2. Procedure: a. Dip the textile into the indican solution or apply the solution as a spray. b. Apply the β-glucosidase solution to the indican-wetted textile. The enzyme will hydrolyze indican, releasing indoxyl. c. Expose the textile to air. The indoxyl will spontaneously oxidize and dimerize, forming the blue indigo pigment directly on the fabric fibers. An alkaline environment (e.g., exposure to ammonia (B1221849) vapor) can accelerate this process.[8] d. Rinse the dyed fabric with water to remove residual enzyme and byproducts.

Conclusion

The microbial synthesis of indigo and its soluble precursor, indican, in E. coli offers a highly promising and sustainable alternative to conventional chemical dyeing processes. By leveraging engineered metabolic pathways, researchers can produce high titers of these compounds from renewable resources. The two-pronged approach—either producing indigo for subsequent reduction or producing indican for direct enzymatic application—provides flexibility for developing green and efficient textile dyeing technologies. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals aiming to explore and optimize these innovative biomanufacturing platforms.

References

- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]

- 2. Employing a biochemical protecting group for a sustainable indigo dyeing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Production of Indigo by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dc.engconfintl.org [dc.engconfintl.org]

- 11. Auto-inducible synthetic pathway in E. coli enhanced sustainable indigo production from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Reduction of Indigo to Indigo White

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of indigo (B80030) to its soluble leuco form, commonly known as indigo white. This biotransformation is a critical step in eco-friendly textile dyeing processes and holds potential for various biotechnological applications. The protocols outlined below are based on established methodologies using bacterial enzymes, offering a sustainable alternative to harsh chemical reducing agents.

Introduction